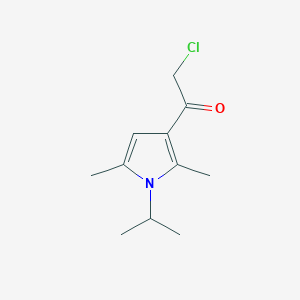

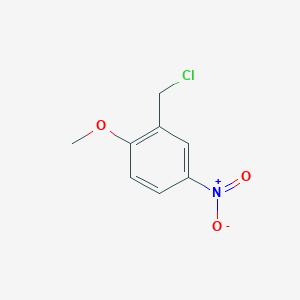

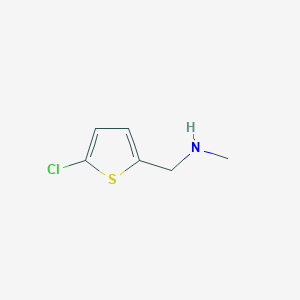

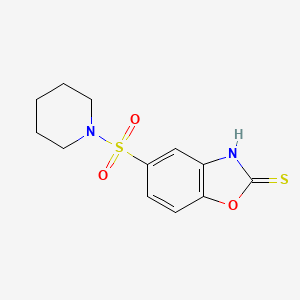

(5-Chlorothiophen-2-ylmethyl)-methyl-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

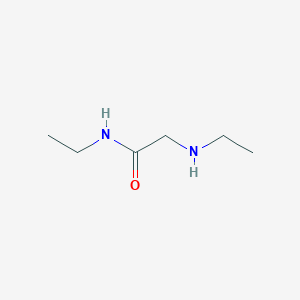

“(5-Chlorothiophen-2-ylmethyl)-methyl-amine” is a chemical compound with the CAS Number: 70696-37-61. Its IUPAC name is 1-(5-chloro-1H-1lambda3-thiophen-2-yl)-N-methylmethanamine1. The molecular weight of this compound is 162.661.

Synthesis Analysis

Unfortunately, the synthesis analysis of this compound is not readily available from the search results.Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9ClNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8-9H,4H2,1H31. This code provides a specific description of the molecular structure of the compound.

Chemical Reactions Analysis

The chemical reactions involving this compound are not readily available from the search results.Physical And Chemical Properties Analysis

This compound has a purity of 95%1. It should be stored at a temperature between 2~8 C1.科学研究应用

Structural Studies and Chemical Synthesis

The chemical compound (5-Chlorothiophen-2-ylmethyl)-methyl-amine, due to its unique structure, plays a significant role in structural chemistry and the synthesis of complex molecules. For instance, it has been utilized in the study of tautomerism of Schiff base derivatives, providing insights into the stabilization of specific tautomeric forms through hydrogen bonding in solid states and solutions (Amarasekara et al., 2009). Furthermore, its applications extend to the synthesis of fluorescence-based sensors for biological imaging, demonstrating its versatility in creating functionalized dyes for zinc detection in live cells (Nolan et al., 2006).

Crystallography and Material Science

The compound also finds applications in crystallography, contributing to the understanding of molecular structures and interactions in crystalline materials. Research on chalcones, including those with the (5-Chlorothiophen-2-yl)methyl moiety, reveals how these compounds form specific hydrogen-bonded chains in crystals, which is crucial for the development of materials with designed properties (Girisha et al., 2016).

Catalysis and Organic Synthesis

In organic synthesis, derivatives of (5-Chlorothiophen-2-ylmethyl)-methyl-amine serve as key intermediates and catalysts. A notable example includes their role in catalyzing amide bond formation at room temperature, offering a more efficient and environmentally friendly approach to peptide synthesis (El Dine et al., 2015). This demonstrates the compound's potential in facilitating complex organic reactions.

安全和危害

The compound may be corrosive to metals. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and may cause respiratory irritation2.

未来方向

Unfortunately, the future directions for this compound are not readily available from the search results.

Relevant Papers

There are no specific papers mentioned in the search results related to this compound. However, it is mentioned that there are related peer-reviewed papers, technical documents, and similar products available1.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

属性

IUPAC Name |

1-(5-chlorothiophen-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFSUSWOXAUPJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368943 |

Source

|

| Record name | 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chlorothiophen-2-ylmethyl)-methyl-amine | |

CAS RN |

70696-37-6 |

Source

|

| Record name | 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)